molecular formula C23H25NO5S B407465 N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHYLBENZENESULFONYL)BUTANAMIDE

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHYLBENZENESULFONYL)BUTANAMIDE

Cat. No.: B407465
M. Wt: 427.5g/mol
InChI Key: HNZQDLCCJXQRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHYLBENZENESULFONYL)BUTANAMIDE is a synthetic compound that has garnered attention for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes a benzofuran ring, an acetyl group, and a sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHYLBENZENESULFONYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the benzofuran core. The acetylation of 2-methylbenzofuran is followed by sulfonation to introduce the sulfonamide group. The final step involves the butyrylation of the sulfonamide to yield the target compound. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHYLBENZENESULFONYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzofuran ring, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the preparation of various derivatives and analogs.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of certain diseases and conditions.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHYLBENZENESULFONYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and receptors, modulating their activity. The benzofuran ring may also play a role in binding to specific sites, enhancing the compound’s overall efficacy. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(cyclohexylcarbonyl)-4-fluorobenzenesulfonamide
  • N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]acetamide

Uniqueness

Compared to similar compounds, N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHYLBENZENESULFONYL)BUTANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H25NO5S

Molecular Weight

427.5g/mol

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethylphenyl)sulfonylbutanamide

InChI

InChI=1S/C23H25NO5S/c1-5-7-22(26)24(30(27,28)19-11-8-17(6-2)9-12-19)18-10-13-21-20(14-18)23(15(3)25)16(4)29-21/h8-14H,5-7H2,1-4H3

InChI Key

HNZQDLCCJXQRJF-UHFFFAOYSA-N

SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=C(C=C3)CC

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=C(C=C3)CC

Origin of Product

United States

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